N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted at position 3 with a p-tolyl group and at position 7 with a thioacetamide moiety linked to a 3,5-dimethylphenyl group. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, often serving as a kinase or epigenetic enzyme inhibitor due to its ability to mimic purine bases in biological targets . The thioacetamide group introduces a sulfur atom, which may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-4-6-17(7-5-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-16-9-14(2)8-15(3)10-16/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMWRTOILZASPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 444.49 g/mol. Its structure features a triazole ring fused with a pyrimidine derivative, which is significant for its biological activity.
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit various biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of triazolo[4,5-d]pyrimidines can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against lung cancer cell lines H1650 and A549 with IC50 values of 1.91 µM and 3.28 µM respectively .
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptosis through intrinsic pathways and cause cell cycle arrest at the G2/M phase . This is crucial for their potential use as anticancer agents.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | H1650 (Lung Cancer) | 1.91 | Induces apoptosis |
| N-(3,5-dimethylphenyl)-2-((4-methoxybenzyl)thio)acetamide | A549 (Lung Cancer) | 3.28 | Cell cycle arrest at G2/M phase |
| Related Compound X | MDA-MB-435 (Melanoma) | 0.67 | Inhibits EGFR signaling |
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized various triazolo[4,5-d]pyrimidine derivatives and evaluated their anticancer properties. Among these derivatives, certain compounds exhibited IC50 values significantly lower than established chemotherapy agents like doxorubicin . The study highlighted the importance of structural modifications in enhancing the anticancer efficacy of these compounds.
Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by triazolo[4,5-d]pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit key signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Position 3 Modifications
- p-Tolyl (target compound) : Enhances lipophilicity and steric bulk compared to unsubstituted analogs (e.g., compound K in ). This substitution is analogous to benzyl groups in pharmaceutical derivatives (e.g., compound 21 in ), which improve target affinity but may reduce solubility .
- 2,6-Difluorophenyl (flumetsulam, ) : Introduced in herbicides for selective weed inhibition, this substituent highlights how electronic effects (fluorine’s electronegativity) can shift applications from pharmaceuticals to agrochemicals .
Position 7 Modifications
- Thioacetamide (target compound) : The thioether linkage and acetamide group balance stability and reactivity. In contrast, sulfonamide groups (e.g., flumetsulam) or aniline-acrylamide (e.g., compound 7d in ) offer distinct hydrogen-bonding profiles, affecting target selectivity .
- Benzoxazole-thio () : Bulkier than thioacetamide, this group may hinder synthetic accessibility (11% yield) but could enhance binding to hydrophobic enzyme pockets .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
